molecular formula C13H14N2O2 B487747 N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 724436-22-0

N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B487747
CAS No.: 724436-22-0
M. Wt: 230.26g/mol
InChI Key: YPGTVRHSCZFVGK-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-ethylphenylamine with 5-methyl-4-isoxazolecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-5-methyl-4-isoxazolecarboxamide
  • N-(3-ethylphenyl)-4-isoxazolecarboxamide
  • N-(3-ethylphenyl)-5-methyl-3-isoxazolecarboxamide

Uniqueness

N-(3-ethylphenyl)-5-methylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

724436-22-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26g/mol

IUPAC Name

N-(3-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-3-10-5-4-6-11(7-10)15-13(16)12-8-14-17-9(12)2/h4-8H,3H2,1-2H3,(H,15,16)

InChI Key

YPGTVRHSCZFVGK-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2)C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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